molecular formula C3H3BrN2 B114398 4-Bromo-1H-imidazole CAS No. 2302-25-2

4-Bromo-1H-imidazole

Cat. No. B114398
CAS RN: 2302-25-2
M. Wt: 146.97 g/mol
InChI Key: FHZALEJIENDROK-UHFFFAOYSA-N
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Description

4-Bromo-1H-imidazole (4-Br-1H-Im) is a heterocyclic building block containing an imidazole ring . It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Molecular Structure Analysis

The molecular formula of this compound is C3H3BrN2 . It has a molecular weight of 146.97 . The compound crystallizes in the monoclinic space group P 2 1 / c .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the retrieved papers .


Physical And Chemical Properties Analysis

This compound is a colorless to beige crystalline flakes or powder . It has a melting point of 131-135 °C (lit.) . It is soluble in Dimethylformamide .

Scientific Research Applications

Synthesis of Marine Alkaloids 4-Bromo-1H-imidazole plays a role in the synthesis of biologically interesting marine alkaloids. A study demonstrated the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, utilizing 4-bromo derivatives, which was applied to synthesize the left-hand part of pyronaamidine, a marine alkaloid (Ohta et al., 1994).

Palladium-Catalyzed Arylation Reactions this compound is used in palladium-catalyzed arylation reactions. A research demonstrated the preparation of 4(5)-aryl-1H-imidazoles through Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with arylboronic acids, leading to the production of 2,4(5)-diaryl-1H-imidazoles (Bellina et al., 2007).

Flow Synthesis for NS5A Inhibitors In the synthesis of NS5A inhibitors, like daclatasvir, this compound derivatives are essential. A high-temperature/high-pressure continuous flow synthesis was reported for producing 1H-4-substituted imidazoles, demonstrating process intensification in chemical reactions (Carneiro et al., 2015).

Versatile Synthesis of Arylated Imidazoles this compound derivatives are involved in synthesizing complex arylated imidazoles. Research described methods for selective arylations of imidazole C-H bonds, including the use of aryl bromides and chlorides, providing access to diverse imidazole structures (Joo et al., 2010).

Phosphorescent Emission in Copper(I) Complexes The reaction of this compound derivatives with diphosphine ligands and copper produced mononuclear complexes showing phosphorescent emission in solid state, highlighting its application in materials science (Liu et al., 2015).

Cytotoxic Derivatives Synthesis this compound is a precursor in synthesizing cytotoxic compounds. A study reported the creation of diaryl-1-methyl-1H-imidazoles with significant cytotoxic activity against human tumor cell lines, indicating its potential in medicinal chemistry (Bellina et al., 2008).

Antimicrobial Agent Synthesis Imidazole derivatives, including those synthesized from this compound, have shown potent antimicrobial activities. A study focused on synthesizing novel imidazoles and testing them as antimicrobial agents (Narwal et al., 2012).

Computational Study of Nucleophilic Substitution Reactions Computational studies have been conducted to understand the reactions between imidazole and 2-bromo-1-arylethanones, including this compound derivatives, using Density Functional Theory (DFT) calculations (Erdogan & Erdoğan, 2019).

Safety and Hazards

4-Bromo-1H-imidazole is considered hazardous. It is toxic if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

4-Bromo-1H-imidazole is a heterocyclic compound that has been found to have significant physiological activity . It is known to act as a functional base in the active centers of many natural enzymes . This means that it plays a crucial role in facilitating many important biochemical reactions .

Mode of Action

Its role as a functional base in enzyme active centers suggests that it likely interacts with its targets by participating in biochemical reactions . This could involve acting as a catalyst or a ligand, helping to drive reactions forward and enhance their efficiency .

Biochemical Pathways

This compound is involved in a variety of biochemical pathways due to its role in enzyme active centers . While the specific pathways affected can vary depending on the enzyme and the biological context, they are likely to be numerous and diverse given the widespread use of imidazole in biological systems .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in numerous biochemical reactions . By acting as a functional base in enzyme active centers, it can influence the rate and outcome of these reactions, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity, as these can influence the state of the imidazole ring and hence its ability to participate in reactions .

properties

IUPAC Name

5-bromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZALEJIENDROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177574
Record name 1H-Imidazole, 4-bromo-
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Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2302-25-2
Record name 4-Bromoimidazole
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Record name 5-Bromoimidazole
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Record name 4-Bromoimidazole
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Record name 4-Bromoimidazole
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Record name 1H-Imidazole, 4-bromo-
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Record name 4-Bromo-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromo-1H-imidazole in synthesizing photocatalytic materials?

A1: this compound acts as a ligand source during the post-synthetic modification of Zeolitic Imidazolate Frameworks (ZIFs). Specifically, it participates in a dual ligand and cation exchange process with ZIF-8. This process, alongside the incorporation of Manganese, creates the MCS@ZIF-8-MB heterojunction catalyst. [] This modified material demonstrates enhanced photocatalytic activity for hydrogen production.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: The crystal structure of this compound has been determined to be monoclinic with the space group P21/c. [] While the provided abstracts don't directly correlate this structure to its function in photocatalytic material synthesis, understanding the arrangement of molecules within the crystal lattice can provide insights into its reactivity and potential interactions with other molecules during the synthesis process.

Q3: What are the advantages of using this compound in creating the MCS@ZIF-8-MB heterojunction catalyst?

A3: While the abstracts do not explicitly compare the use of this compound to other potential ligands, its incorporation into the ZIF-8 framework through ligand and cation exchange contributes to the enhanced hydrogen production efficiency of the final MCS@ZIF-8-MB catalyst. [] This suggests that the presence of this compound within the structure likely facilitates electron transfer processes or influences the electronic properties of the catalyst in a way that favors hydrogen production.

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